Cas no 83-17-0 (4-Benzylidene Amino Antipyrene)

4-Benzylidene Amino Antipyrene structure
83-17-0 structure
Product Name:4-Benzylidene Amino Antipyrene
CAS-nummer:83-17-0
MF:C18H17N3O
MW:291.347083806992
CID:1068975
PubChem ID:246558
Update Time:2025-04-20

4-Benzylidene Amino Antipyrene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Benzylideneaminoantipyrine
    • 4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
    • 4-BENZYLIDENE AMINO ANTIPYRENE
    • DOFPFUSLGOLLCL-CPNJWEJPSA-N
    • NSC59808
    • NS00040588
    • ChemDiv1_019083
    • AKOS002232413
    • CHEMBL2088268
    • 1,5-dimethyl-2-phenyl-4-[(E)-(phenylmethylidene)amino]-2,3-dihydro-1H-pyrazol-3-one
    • 1H-Pyrazol-3(2H)-one, 4-benzylidenamino-1,5-dimethyl-2-phenyl-
    • Z56871856
    • 3H-Pyrazol-3-one,2-dihydro-1,5-dimethyl-2-phenyl-4-[(phenylmethylene)amino]-
    • 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((phenylmethylene)amino)-
    • Oprea1_684397
    • 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1h-pyrazol-3(2h)-one
    • 1,5-Dimethyl-2-phenyl-4-([(E)-phenylmethylidene]amino)-1,2-dihydro-3H-pyrazol-3-one #
    • 4-(Benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
    • 1,5-dimethyl-2-phenyl-4-{[(E)-phenylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
    • DTXSID50289202
    • NSC-59808
    • (E)-4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • Antipyrine, 4-(benzylideneamino)-
    • HMS641D09
    • 1,5-dimethyl-2-phenyl-4-{[(e)-phenylmethylene]amino}-1,2-dihydro-3h-pyrazol-3-one
    • 4-(Benzylideneamino)antipyrine
    • (e)-4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1h-pyrazol-3(2h)-one
    • 1351526-79-8
    • (E)-4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
    • F0017-1191
    • SCHEMBL5144278
    • AKOS034462788
    • 83-17-0
    • 3H-pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-[[(1E)-phenylmethylene]amino]-
    • ALBB-035670
    • STK387254
    • 4-Benzylidene Amino Antipyrene
    • Inchi: 1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3/b19-13+
    • InChI-sleutel: DOFPFUSLGOLLCL-CPNJWEJPSA-N
    • LACHT: O=C1C(=C(C)N(C)N1C1C=CC=CC=1)/N=C/C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 291.137
  • Monoisotopische massa: 291.137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 471
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 35.9A^2

Experimentele eigenschappen

  • Dichtheid: 1.12
  • Kookpunt: 421.1°C at 760 mmHg
  • Vlampunt: 208.5°C
  • Brekindex: 1.606

4-Benzylidene Amino Antipyrene Prijsmeer >>

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